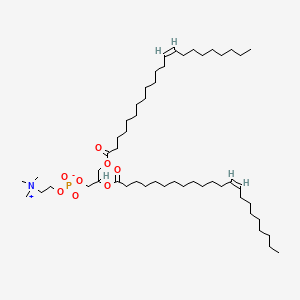

Dierucoylphosphatidylcholine, DL-

Description

Properties

IUPAC Name |

2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-YEUCEMRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-39-9 | |

| Record name | Dierucoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIERUCOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47117161LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biophysical Characterization of Dl Depc in Defined Model Membranes

Structural Organization and Conformation of DL-DEPC Bilayers

The arrangement and dynamics of DL-DEPC molecules within a lipid bilayer dictate the fundamental structural and functional characteristics of the membrane.

Determination of Bilayer Thickness in DL-DEPC Systems

The thickness of a lipid bilayer is a critical parameter that influences a variety of membrane functions, including the accommodation of transmembrane proteins. X-ray scattering techniques have been instrumental in providing high-resolution structural data for phospholipid bilayers.

Quantitative analysis of fully hydrated fluid phase dierucoylphosphatidylcholine (di22:1PC) at 30°C has been achieved through a combination of X-ray scattering from unilamellar vesicles and diffuse X-ray scattering from oriented bilayer stacks. cmu.edu These studies have yielded precise measurements for various bilayer thickness parameters, which underscore the significant thickness of DEPC membranes resulting from their very long acyl chains.

| Structural Parameter | Value (Å) |

|---|---|

| Hydrophobic Thickness (2DC) | 36.6 ± 0.5 |

| Headgroup-to-Headgroup Thickness (DHH) | 48.0 ± 0.5 |

| Phosphate-to-Phosphate Thickness (DPP) | 43.8 ± 0.5 |

| Luzzati Thickness (DB) | 53.2 ± 0.5 |

| Steric Thickness | 50.0 ± 0.5 |

Data sourced from Kucerka, N., et al. (2005). cmu.edu

Analysis of Headgroup and Acyl Chain Order Parameters

The conformational state and motional freedom of the phospholipid headgroups and acyl chains are key determinants of membrane packing and dynamics. While specific order parameter profiles for DL-DEPC are not extensively documented, their behavior can be inferred from established principles derived from deuterium (B1214612) nuclear magnetic resonance (2H NMR) spectroscopy and molecular dynamics (MD) simulations of other phosphatidylcholines. researchgate.netmpg.de

Headgroup Conformation: The phosphocholine (B91661) headgroup of phosphatidylcholines generally orients itself with the P-N vector lying nearly parallel to the plane of the membrane. nih.gov This orientation is a result of a balance of electrostatic interactions, hydration, and steric constraints within the packed headgroup region. MD simulations indicate a considerable degree of rotational and librational freedom for the headgroup. nih.gov

Acyl Chain Order: The orientational order of the acyl chains is quantified by the deuterium order parameter (SCD), which measures the time-averaged orientation of the carbon-deuterium bonds with respect to the bilayer normal. mpg.de For a typical phospholipid, SCD values are highest and relatively constant for the first several carbons near the glycerol (B35011) backbone (the "plateau" region) and then progressively decrease towards the terminal methyl group in the bilayer center. researchgate.net

Characterization of Membrane Fluidity and Phase Behavior

Membrane fluidity is a critical property that affects diffusion, protein function, and other dynamic processes. It is primarily influenced by temperature and the lipid's chemical structure, particularly the length and saturation of its acyl chains.

The transition from a more ordered, tightly packed gel phase to a more disordered, fluid liquid-crystalline phase is known as the main phase transition, occurring at a characteristic temperature (Tm). The main phase transition temperature for DEPC has been determined by differential scanning calorimetry (DSC). libretexts.org

| Lipid | Main Phase Transition Temperature (Tm) |

|---|---|

| DEPC | 14.5°C |

Data sourced from Arouri, A., et al. (2014).

The presence of a cis double bond in each of the long erucoyl chains significantly lowers the Tm of DEPC compared to its saturated counterpart, di-behenoyl-phosphatidylcholine (DBPC), which has a much higher Tm. This demonstrates the profound effect of unsaturation on disrupting the crystalline packing of the acyl chains. Above its Tm, DL-DEPC bilayers exist in a fluid state, characterized by rapid lateral diffusion of the lipid molecules and rotational motion along their long axes. The long chain length, however, still imposes significant van der Waals forces, making the membrane less fluid than a shorter-chain phospholipid at the same relative temperature above its Tm.

Investigations into Lateral Organization and Lipid Domain Formation

The lateral segregation of lipids into domains with distinct compositions and physical properties is a hallmark of complex biological membranes. nih.govnih.gov In single-component systems like pure DL-DEPC, large-scale domain formation is primarily observed during the phase transition, where gel and fluid phases can coexist. In the fluid phase, a pure DL-DEPC bilayer is expected to be laterally homogeneous.

The interest in the lateral organization of DL-DEPC is more pronounced in multicomponent membranes. Due to its significant chain length, DL-DEPC can induce hydrophobic mismatch when mixed with lipids having shorter acyl chains, such as the common dipalmitoylphosphatidylcholine (DPPC, C16:0). This mismatch can be a thermodynamic driving force for phase separation, leading to the formation of domains enriched in one of the lipid species. Advanced imaging techniques like atomic force microscopy (AFM) and fluorescence microscopy are pivotal in visualizing such domain structures in model membranes. rsc.orgub.edu

Interfacial and Mechanical Properties of DL-DEPC-Containing Membranes

The behavior of phospholipids (B1166683) at interfaces, such as the air-water interface, provides crucial information about their packing properties and intermolecular forces.

Assessment of Surface Activity and Pressure-Area Isotherms

Langmuir-Blodgett trough experiments are used to measure the surface pressure-area (π-A) isotherms of lipid monolayers. nih.gov These isotherms reveal the two-dimensional phase behavior of lipids as they are compressed on a water surface.

A π-A isotherm for DL-DEPC is expected to show characteristic phase transitions. nih.govosu.edu At very large areas per molecule, the lipid exists in a gaseous (G) phase with minimal intermolecular interaction. Upon compression, it transitions to a liquid-expanded (LE) phase, where the surface pressure begins to rise. With further reduction in area, a transition to a more ordered liquid-condensed (LC) phase occurs, often characterized by a plateau or a distinct change in the slope of the isotherm. Finally, at the highest compression, the monolayer reaches a solid (S) phase before it collapses, a point at which the monolayer integrity is lost.

For DL-DEPC, the large and unsaturated acyl chains would result in a relatively large molecular area in the LE phase. The cis double bonds would likely make the LE-LC transition less sharp than that of a corresponding saturated phospholipid. The collapse pressure, an indicator of monolayer stability, is expected to be high, reflecting the strong cohesive forces between the long acyl chains.

Quantification of Membrane Elasticity and Bending Moduli

The elasticity of a lipid bilayer, a critical parameter for cellular processes like vesicle formation and fusion, is quantified by its bending modulus (κ). The bending modulus represents the energy required to curve the membrane. Various experimental and computational methods are employed to determine this value for lipid bilayers.

Molecular dynamics (MD) simulations have emerged as a powerful tool for quantifying the bending modulus by analyzing the thermal fluctuations of the lipid bilayer. acs.orgnih.gov These simulations can track the movement of individual lipid molecules and provide insights into the collective properties of the membrane. One approach involves analyzing the density correlation function (DCF) of the bilayer, which circumvents the need to define a mesoscopic surface explicitly. acs.orgnih.gov Another method involves simulating the buckling of a membrane under applied stress to determine its bending rigidity. researchgate.net

Table 1: Methods for Determining Membrane Bending Modulus

| Method | Description | Key Principles |

| Molecular Dynamics (MD) Simulations | A computational technique that simulates the physical movements of atoms and molecules. | Analyzes thermal fluctuations of the lipid bilayer to extract elastic properties. acs.orgnih.gov |

| Density Correlation Function (DCF) Analysis | A method used in conjunction with MD simulations. | Extracts bending and tilt moduli from the analysis of the density correlation function, avoiding the need for explicit surface definition. acs.orgnih.gov |

| Membrane Buckling Simulations | A computational approach where the membrane is subjected to compressive stress. | The force required to buckle the membrane is proportional to its bending rigidity. researchgate.net |

| X-ray Diffraction | An experimental technique that measures the scattering of X-rays from a material. | Provides information about the structure and can be used to derive the bending modulus. nih.gov |

| Flicker Spectroscopy | An experimental technique that analyzes the thermal fluctuations of giant unilamellar vesicles (GUVs). | The spectrum of these fluctuations is related to the bending rigidity of the membrane. nih.gov |

| Micropipette Aspiration | An experimental technique where a GUV is aspirated into a micropipette. | The force required for aspiration is related to the membrane's mechanical properties, including the bending modulus. nih.gov |

Studies on Transbilayer Asymmetry and Lipid Distribution

A fundamental characteristic of biological membranes is the asymmetric distribution of lipids between the two leaflets of the bilayer. nih.govnih.gov This asymmetry is crucial for various cellular functions. In model systems, such as those composed of DL-DEPC, the distribution of lipids can be investigated to understand the principles governing this phenomenon.

Studies on mixed lipid bilayers, for example, composed of dilauroylphosphatidylcholine (DLPC) and distearoylphosphatidylcholine (DSPC), have shown that lipids with larger headgroups tend to be preferentially located in the outer leaflet of highly curved small unilamellar vesicles (SUVs). nih.gov This is due to packing constraints in the inner leaflet. While this specific study did not use DL-DEPC, the principles of molecular shape influencing lipid sorting are broadly applicable.

The process of "flip-flop," the movement of lipids between the two leaflets, is generally very slow for spontaneous diffusion but can be facilitated by proteins in biological membranes. nih.gov In model systems, the dynamics of lipid exchange between leaflets can be studied to understand the stability of asymmetric distributions. For instance, in phase-separated supported lipid bilayers, it has been observed that smaller domains in one leaflet can erode while larger domains in the opposing leaflet grow, leading to a stable, compositionally asymmetric state. nih.gov This process is driven by a lipid flip-flop mechanism that occurs most frequently at the interface between different lipid domains. nih.gov

Table 2: Factors Influencing Transbilayer Lipid Distribution

| Factor | Description |

| Molecular Shape | Lipids with larger headgroups may preferentially partition into the outer leaflet of curved membranes to accommodate packing constraints. nih.gov |

| Lipid Flip-Flop | The translocation of a lipid molecule from one leaflet of the bilayer to the other. This process is generally slow but can be influenced by membrane composition and phase behavior. nih.govnih.gov |

| Phase Separation | In mixed lipid systems, the segregation of lipids into distinct domains can lead to asymmetric distributions between the leaflets. nih.gov |

| Inter-leaflet Coupling | The domains in one leaflet can influence the organization of lipids in the opposing leaflet. nih.gov |

Influence of Hydration on DL-DEPC Bilayer Properties

X-ray scattering studies on fully hydrated fluid-phase bilayers of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dilauroylphosphatidylcholine (DLPC) have provided detailed structural information, including the area per lipid and the bilayer thickness. nih.gov For DLPC at 30°C, the volume of the lipid was measured to be 991 ų. nih.gov These methods are directly applicable to characterizing DL-DEPC bilayers.

The level of hydration can affect the mobility of the lipid headgroups. uctm.edu Studies on other phospholipids have shown that as the degree of hydration changes, the mobility of the lipid heads can either increase or decrease depending on the specific water model used in simulations. uctm.edu Furthermore, the ordering of interbilayer water is correlated with the ordering of the lipid headgroups. nih.gov Changes in temperature can lead to water moving into or out of the interbilayer region, which in turn affects the headgroup ordering. nih.gov The use of polyethylene (B3416737) glycol (PEG) can promote membrane dehydration, leading to increased ordering of the membrane surface water. nih.gov

Table 3: Effect of Hydration on Bilayer Properties

| Property | Influence of Hydration |

| Bilayer Structure | The amount of water determines the lamellar repeat distance and the area per lipid. nih.gov |

| Lipid Headgroup Mobility | The degree of hydration can influence the rotational and lateral diffusion of the lipid headgroups. uctm.edu |

| Headgroup Ordering | The ordering of interbilayer water is directly correlated with the ordering of the lipid headgroups. nih.gov |

| Phase Behavior | Dehydration can influence the main phase transition temperature of the lipid bilayer. nih.gov |

Interactions of Dl Depc Bilayers with Biological Macromolecules and Ligands

Lipid-Protein and Lipid-Peptide Interaction Dynamics

The fluid and dynamic nature of the lipid bilayer profoundly influences the structure, function, and stability of membrane-associated proteins and peptides. The composition and physical state of the lipids, such as DL-DEPC, play a critical role in these interactions.

Characterization of Peptide Incorporation and Transmembrane Orientation in DL-DEPC Bilayers

The insertion and orientation of peptides within a lipid bilayer are crucial for their biological activity. Studies using model peptides have provided significant insights into these processes. For instance, the incorporation of transmembrane peptides into lipid bilayers can be reliably calculated using both high-temperature spontaneous insertion simulations and umbrella sampling potential-of-mean-force (PMF) calculations. uci.edu These methods have shown that for hydrophobic peptides, there are typically four dominant orientations: two on the surface and two transmembrane, with the N-terminus or C-terminus in the upper leaflet. uci.edu

Solid-state NMR spectroscopy is a powerful technique for elucidating the dynamics and orientation of peptides within bilayers. For example, 13C and 31P NMR studies of a transmembrane peptide from bacteriorhodopsin incorporated into dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers revealed that the peptide maintains an α-helical conformation in both the gel and liquid crystalline phases. nih.gov Furthermore, the peptide undergoes rapid rotation around its helical axis at ambient temperatures. nih.gov By incorporating the peptide into a magnetically aligned DMPC bilayer, researchers determined that the helical axis orients parallel to the bilayer normal. nih.gov

The following table summarizes key findings on peptide incorporation and orientation in lipid bilayers:

| Peptide/System | Technique(s) | Key Findings |

| Hydrophobic peptides | Computational modeling (spontaneous insertion, PMF) | Four dominant orientations: two surface-aligned and two transmembrane. uci.edu |

| Bacteriorhodopsin transmembrane peptide in DMPC | Solid-state NMR (13C, 31P) | Peptide is α-helical and rotates rapidly; helical axis is parallel to the bilayer normal. nih.gov |

Modulation of Membrane Protein Function by DL-DEPC Bilayer Properties

The function of membrane proteins is intricately linked to the properties of the surrounding lipid bilayer. nih.gov Alterations in the fatty acyl group composition of membrane phospholipids (B1166683) can significantly impact protein function, even without detectable changes in bulk membrane fluidity. nih.gov This suggests that specific lipid properties, rather than just general fluidity, are responsible for modulating protein activity.

Several factors related to the bilayer can influence membrane protein function:

Lipid Composition and Distribution: There is growing evidence for heterogeneous lateral distribution of lipids within the membrane, and changes in this distribution can affect protein function. nih.gov Specific interactions between individual lipid species and membrane proteins can also play a regulatory role. nih.gov

Bilayer Mechanical Properties: Mechanical stresses within the bilayer, such as electrostatic interactions and lateral pressure, can influence membrane protein insertion, folding, and activity. nih.gov For example, high bilayer curvature stress and high lateral pressure have been shown to increase the stability of membrane proteins like bacteriorhodopsin. nih.gov

Hydrophobic Mismatch: The mismatch between the hydrophobic thickness of a protein's transmembrane domain and the hydrophobic thickness of the lipid bilayer can influence protein conformation and function.

The following table highlights how bilayer properties can modulate the function of specific membrane proteins:

| Protein | Bilayer Property | Effect on Function |

| Ca2+-ATPase | Increased fraction of hexagonal II forming lipids (MGDG, PE) in DOPC vesicles | Increased Ca2+ uptake. nih.gov |

| Bacteriorhodopsin | Higher curvature stress (mixed DMPC/DOPC vs. DMPC) | Increased stability against thermal denaturation. nih.gov |

| Leucine Transporter (LeuT) | Increased PE content in PC liposomes | Increased unfolding free energy. nih.gov |

Role of Aromatic Residues in Transmembrane Helix Interactions with DL-DEPC-containing Membranes

Aromatic amino acid residues, such as tryptophan and tyrosine, often flank the transmembrane segments of integral membrane proteins and are thought to act as anchors at the membrane interface. nih.gov Statistical analyses of bacterial transmembrane protein databases have indicated that specific aromatic patterns, like Aromatic-XX-Aromatic, are not random occurrences, suggesting a functional role. elsevierpure.com

Studies using synthetic peptides have demonstrated that aromatic residues can effectively stabilize the self-association of transmembrane helices. elsevierpure.com For example, the cholera toxin secretion protein EpsM utilizes an aromatic motif (WXXW) to mediate the dimerization of its transmembrane domain. elsevierpure.com This interaction is sensitive to the surrounding transmembrane sequence, indicating that aromatic motifs can provide specificity in transmembrane helix assembly. elsevierpure.com

Furthermore, the presence of aromatic residues at the ends of transmembrane α-helices can buffer them against changes in bilayer thickness. nih.gov Research has shown that for peptides with flanking aromatic residues, increasing the fatty acyl chain length of the phospholipid from C18 to C24 had little effect on their relative binding constants. nih.gov This suggests that these residues help to maintain the proper positioning and function of the transmembrane helix despite variations in the membrane environment.

The location of aromatic residues within the bilayer is also critical. Magic angle spinning 1H NMR experiments have suggested that tryptophan residues are primarily localized to the carbonyl region of phospholipids. nih.gov

Methodologies for Analyzing Protein and Lipid Interactions in DL-DEPC Systems

A variety of biophysical and computational techniques are employed to investigate the intricate interactions between proteins and lipids in model membrane systems like DL-DEPC bilayers.

Experimental Techniques:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the structure, dynamics, and orientation of membrane-bound peptides and proteins. nih.govnih.gov It requires large amounts of sample and often utilizes membrane mimetic systems. nih.gov

Surface Plasmon Resonance (SPR): Considered the gold standard for quantifying the affinity of protein-lipid interactions, providing dissociation constant (Kd) values. nih.gov However, challenges such as nonspecific binding can arise. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy: Allows for the real-time monitoring of protein binding to membranes with high sensitivity, enabling the study of properties like protein oligomerization. nih.gov Photobleaching of fluorophores can be a limitation. nih.gov

X-ray and Neutron Scattering: These techniques can detect structural features in membranes, such as the formation of pores, by measuring differences in electron or neutron density. nih.gov

Computational Approaches:

Molecular Dynamics (MD) Simulations: Provide molecular-level insights into the mechanisms of membrane anchoring and the influence of lipid composition on protein conformation. nih.govyoutube.com They serve as a "computational microscope" to visualize the dynamic behavior of lipids and proteins. youtube.com

Covalent Labeling Mass Spectrometry (CL-MS): Diethylpyrocarbonate (DEPC)-based CL-MS can be used to characterize binding interactions in membrane-associated protein complexes, even in the presence of lipid vesicles. nih.gov

The following table provides a summary of methodologies used to study protein-lipid interactions:

| Methodology | Principle | Key Information Provided |

| Solid-State NMR | Measures nuclear spin properties in a magnetic field. | Structure, dynamics, and orientation of membrane-bound molecules. nih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface. | Quantitative binding affinities (Kd). nih.gov |

| TIRF Microscopy | Excites fluorescence only in a thin region near a surface. | Real-time binding events, oligomerization. nih.gov |

| X-ray/Neutron Scattering | Measures the scattering of X-rays or neutrons by a sample. | Structural features within the membrane. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Molecular mechanisms of interaction, dynamic behavior. nih.govyoutube.com |

| Covalent Labeling Mass Spectrometry (CL-MS) | Uses chemical labeling to identify interaction sites. | Protein-protein binding interfaces in a membrane environment. nih.gov |

Interactions of DL-DEPC Bilayers with Small Amphiphilic Molecules

Small amphiphilic molecules, which possess both hydrophilic and hydrophobic properties, can interact with and alter the properties of lipid bilayers. Understanding these interactions is crucial in fields ranging from pharmacology to cell biology.

Effects of Small Molecules on DL-DEPC Bilayer Structural Integrity and Dynamics

The introduction of small amphiphilic molecules into a lipid bilayer can lead to significant changes in its structural and dynamic properties. For example, the anesthetic benzyl (B1604629) alcohol has been shown to partition into multiple sites within a 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) bilayer. nih.gov This partitioning is dynamic and depends on factors like hydration and temperature. nih.gov The solubilization of benzyl alcohol reaches a limit, at which point the ordering of the DMPC hydrocarbon chains adopts finite limiting values. nih.gov

The addition of cholesterol to a dipalmitoylphosphatidylcholine (DPPC) bilayer results in a "condensing effect." nih.gov This is characterized by a smaller average membrane area, higher order in the DPPC hydrocarbon chains, and a lower probability of gauche defects in the lipid tails. nih.gov

Deuterium (B1214612) NMR spectroscopy is a key technique for characterizing the order of hydrocarbon chains in lipid bilayers. nih.gov The order parameter provides information about the average chain geometry and can be used to understand the structural response of the bilayer to the incorporation of small molecules. nih.gov

The following table summarizes the effects of small molecules on the structural properties of phosphatidylcholine bilayers:

| Small Molecule | Lipid Bilayer | Observed Effects |

| Benzyl Alcohol | DMPC | Partitions into multiple sites, dynamic equilibrium, induces limiting order in hydrocarbon chains. nih.gov |

| Cholesterol | DPPC | Condensing effect: smaller area, higher chain order, fewer gauche defects. nih.gov |

Mechanisms of Membrane Permeation Across DL-DEPC Bilayers

The passage of molecules across a lipid bilayer is a fundamental process in cellular biology. The dierucoylphosphatidylcholine (DL-DEPC) bilayer, with its specific physicochemical properties, presents a distinct environment for such permeation events. The mechanisms governing the translocation of substances across DL-DEPC membranes are influenced by factors such as the size, polarity, and charge of the permeating molecule, as well as the physical state of the bilayer itself, including its thickness, fluidity, and the presence of any embedded macromolecules.

The primary mechanism for the passage of small, uncharged molecules across a lipid bilayer, including one composed of DL-DEPC, is passive diffusion. This process is driven by the concentration gradient of the solute across the membrane. The molecule must first partition from the aqueous phase into the hydrophobic core of the bilayer, traverse the hydrocarbon region, and then partition back into the aqueous phase on the other side. The rate of this diffusion is heavily dependent on the molecule's lipid solubility; highly lipophilic molecules will more readily partition into the membrane and thus permeate more quickly.

For charged or larger molecules, the energy barrier to enter the nonpolar interior of the DL-DEPC bilayer is significantly higher. In these cases, permeation often relies on alternative mechanisms. One such mechanism involves the formation of transient pores or defects in the membrane. Thermal fluctuations can lead to the temporary formation of water-filled channels through which polar molecules can pass. The probability of pore formation is influenced by the membrane's physical properties, such as its tension and fluidity. Studies on similar long-chain phosphatidylcholine bilayers have shown that increased membrane tension can lead to a decrease in bilayer thickness and an increase in the area per lipid, which may alter the energetics of pore formation. nih.gov

Furthermore, the interaction with membrane-active peptides or other macromolecules can induce or stabilize such pores, creating a pathway for translocation. These interactions can range from superficial binding to the membrane surface to the insertion of the macromolecule into the bilayer, causing significant local disruption of the lipid packing. This disruption can lower the energy barrier for the permeation of other molecules.

Advanced Methodological Approaches for Investigating Dl Depc Systems

Computational and Theoretical Modeling of DL-DEPC Bilayers

Development and Validation of Force Fields for DL-DEPC Systems

The accurate simulation of DL-Dierucoylphosphatidylcholine (DL-DEPC) systems via molecular dynamics (MD) is critically dependent on the quality of the underlying force field. nih.govresearchgate.net A force field comprises a set of parameters and mathematical functions that describe the potential energy of the system's particles, dictating their interactions. researchgate.net For complex biological molecules like phospholipids (B1166683), the development and validation of these force fields is a meticulous process. nih.govnih.gov

Force field parameterization for phospholipids is often hierarchical. It starts with optimizing parameters for smaller molecular fragments that represent the distinct chemical moieties of the lipid, such as the phosphate (B84403) group, the glycerol (B35011) backbone, and the hydrocarbon tails. nih.gov This process frequently involves fitting parameters to high-level quantum mechanical (QM) calculations and experimental data for these small molecules in the gas and liquid phases. nih.govrsc.org Once established, these parameters are combined to construct the full lipid model. nih.gov

Several established force fields, such as CHARMM, AMBER (including variants like Lipid17 and Slipids), and GROMOS, are commonly used for lipid bilayer simulations. uci.edunih.govchemrxiv.org These force fields are continuously refined to improve their accuracy. For instance, the CHARMM36 force field is noted for its accuracy in modeling lipid systems, and polarizable force fields based on models like the classical Drude oscillator are being developed to better account for electronic polarization effects. nih.govchemrxiv.org The Slipids force field, which inherited headgroup parameters from CHARMM36 and used QM calculations for tail parameters, has also undergone reparameterization to improve agreement with experimental NMR data for the lipid headgroup. nih.govacs.org

Validation is a crucial step to ensure the force field can realistically reproduce the properties of a DL-DEPC bilayer. This involves comparing simulation results with a wide range of experimental data. bibliotekanauki.pl Key validation metrics include structural properties like the area per lipid, bilayer thickness, and electron density profiles, which can be compared against data from X-ray and neutron scattering experiments. nih.govuci.educhemrxiv.orgresearchgate.net Dynamic properties such as lipid lateral diffusion coefficients and the ordering of the acyl chains (quantified by deuterium (B1214612) NMR order parameters) are also vital benchmarks. nih.govchemrxiv.org A significant challenge remains in developing force fields that can reproduce experimental data within the margin of experimental error across all properties simultaneously. uci.edu

Table 1: Common Force Fields for Lipid Simulations and Their Validation Metrics

| Force Field Family | Key Characteristics | Common Validation Metrics |

|---|---|---|

| CHARMM (e.g., CHARMM36) | Widely used all-atom force field, known for accuracy with lipids. nih.govuci.educhemrxiv.org | Area per lipid, bilayer thickness, volume per lipid, NMR order parameters, electron density profiles. nih.govresearchgate.net |

| AMBER (e.g., Lipid17, Slipids) | Popular for proteins and nucleic acids, with specialized lipid variants. chemrxiv.orgnih.govresearchgate.net Slipids has undergone reparameterization for better headgroup description. nih.govacs.org | NMR order parameters, lateral diffusion coefficients, scattering form factors. nih.govchemrxiv.org |

| GROMOS | A united-atom force field, where groups of atoms (e.g., CH2) are treated as a single particle, offering computational efficiency. uci.eduresearchgate.net | Area per lipid, bilayer thickness, order parameters. researchgate.net |

| Polarizable Force Fields (e.g., Drude) | Explicitly includes electronic polarizability, offering a more detailed physical model. nih.gov | Area per lipid, monolayer dipole potential, electron density profiles. nih.gov |

Theoretical Frameworks for Predicting DL-DEPC Bilayer Behavior and Interactions

Beyond all-atom simulations, theoretical frameworks provide a conceptual and mathematical basis for understanding the collective behavior of DL-DEPC bilayers. These models simplify the complexity of the system to capture essential physical principles governing membrane properties and interactions. nih.gov

One fundamental framework is based on the principles of statistical mechanics, which connects the microscopic properties of individual lipid molecules to the macroscopic thermodynamic and mechanical properties of the bilayer. idexlab.com The hydrophobic effect is the primary driving force for the self-assembly of phospholipids like DL-DEPC into a bilayer structure in an aqueous environment. nih.gov

Continuum elasticity theory is another powerful framework used to describe the large-scale mechanical behavior of the membrane. The lipid bilayer is treated as a thin, continuous elastic sheet. This model is particularly useful for describing phenomena such as membrane bending, stretching, and undulations over length scales much larger than a single lipid molecule. nih.gov Key parameters in this theory include the bending rigidity, which quantifies the energy required to curve the membrane, and the area compressibility modulus, which describes the membrane's resistance to lateral compression.

Mean-field theories offer a way to approximate the complex many-body interactions within the bilayer. In this approach, each lipid molecule is considered to be moving in an average potential field created by all other molecules in the system, rather than accounting for every individual interaction explicitly. idexlab.com This simplification allows for the calculation of properties like the orientational order of the lipid chains and the density profile across the bilayer.

These theoretical frameworks are not mutually exclusive and are often used in conjunction with simulations. For instance, continuum models can be parameterized using data from atomistic MD simulations, bridging the gap between molecular detail and mesoscopic behavior.

Integration of Simulation and Experimental Data in DL-DEPC Research

The most robust understanding of DL-DEPC systems comes from the tight integration of computational simulations with experimental measurements. nih.govacs.org This synergistic approach allows for mutual validation and provides insights that are often inaccessible to either method alone. uci.edubibliotekanauki.pl Simulations can provide atomic-level detail to interpret experimental data, while experiments provide the necessary reality check for the computational models. uci.edubibliotekanauki.pl

A powerful example of this integration is the direct comparison of simulation-derived structural properties with those from scattering experiments. uci.edu Novel protocols have been developed to calculate scattering form factors directly from MD simulation trajectories. These can then be compared, in a model-free way, with X-ray and neutron diffraction data to critically assess the accuracy of the simulation and the underlying force field. uci.educhemrxiv.org This approach has revealed that even state-of-the-art force fields may not perfectly reproduce experimental structures within their reported errors, highlighting areas for further refinement. uci.edu

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of information about lipid conformation and dynamics. nih.gov Deuterium NMR order parameters, which measure the orientational ordering of C-H bonds along the acyl chains, are a stringent test for simulation accuracy. nih.govacs.org By comparing simulated order parameter profiles with experimental ones, researchers can refine force field parameters, particularly those for dihedral angles that govern conformational flexibility. nih.govacs.org

Fluorescence microscopy experiments on large unilamellar vesicles (LUVs) can be used to validate the predicted binding affinity of molecules to membranes, with the LUVs having the same lipid composition as that used in the MD simulations. acs.org This combination of techniques provides a robust methodology for studying solute-membrane interactions. acs.org By incorporating experimental data as restraints in MD simulations, researchers can guide the simulation towards experimentally relevant conformations, enhancing the power of the simulation to explore specific biological questions. uci.edu

Table 2: Synergy Between Simulation and Experimental Techniques

| Experimental Technique | Information Provided | Integration with Simulation |

|---|---|---|

| X-ray & Neutron Scattering | Bilayer thickness, area per lipid, electron density profiles. uci.edunih.gov | Direct comparison of scattering form factors calculated from MD trajectories with experimental data for force field validation. uci.educhemrxiv.org |

| Nuclear Magnetic Resonance (NMR) | Acyl chain order (deuterium order parameters), headgroup conformation, lipid dynamics. nih.govnih.gov | Validation and refinement of force field torsional parameters by comparing simulated order parameters to NMR data. nih.govacs.org |

| Fluorescence Microscopy | Visualization of membrane domains, lateral diffusion, binding events. nih.govnih.gov | Validating predicted binding affinities and localizations of molecules in simulated membranes of identical composition. acs.org |

| Atomic Force Microscopy (AFM) | High-resolution imaging of membrane surface topography and mechanical properties. nih.govresearchgate.net | Provides structural data (e.g., domain formation) that can be used as a target for or comparison with coarse-grained or large-scale MD simulations. |

Microscopic and Imaging Techniques for DL-DEPC Membrane Visualization

Visualizing the structure and dynamics of DL-DEPC membranes is essential for understanding their function. A variety of advanced microscopy and imaging techniques are employed, each offering unique advantages in terms of resolution, sample environment, and the type of information provided. researchgate.net

Confocal fluorescence microscopy is a widely used technique for visualizing lipid bilayers, particularly in the form of Giant Unilamellar Vesicles (GUVs). nih.gov By incorporating fluorescently labeled lipid analogs into the DL-DEPC membrane, researchers can directly observe phase separation and the formation of lipid domains. nih.gov The dynamics of the membrane can be probed using techniques like Fluorescence Correlation Spectroscopy (FCS), which measures fluctuations in fluorescence intensity to determine lipid diffusion coefficients. nih.gov

Transmission Electron Microscopy (TEM), often combined with negative staining or cryo-EM techniques, provides high-resolution structural information. nih.govresearchgate.net For instance, when studying protein interactions with membranes, nanodiscs composed of a specific lipid composition like DL-DEPC can be used. TEM can then visualize the protein-nanodisc complexes, and single-particle analysis can yield low-resolution 3D structures. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of lipid bilayers at the nanometer scale in both air and liquid environments. nih.gov HS-AFM can capture membrane dynamics in real-time, allowing for the visualization of processes like domain formation or the interaction of proteins with the bilayer surface. researchgate.netresearchgate.net

More recently, super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, and advanced imaging methods based on mass spectrometry are pushing the boundaries of spatial resolution, enabling even more detailed views of membrane organization. nih.govnih.gov

Enzymatic and Synthetic Modifications of Dl Depc for Research Applications

Phospholipase-Mediated Transformations of DL-DEPC in Model Systems

Phospholipases are a class of enzymes that catalyze the hydrolysis of phospholipids (B1166683), and they serve as powerful tools for modifying DL-DEPC in model systems to generate other important lipid signaling molecules. The action of these enzymes on DL-DEPC can lead to the production of lysophospholipids, phosphatidic acid, or other modified phospholipids, depending on the type of phospholipase used.

Phospholipase D (PLD), for example, specifically hydrolyzes the phosphodiester bond of the head group, cleaving off choline (B1196258) to produce phosphatidic acid (PA). nih.gov In the case of DL-DEPC, this reaction would yield dierucoylphosphatidic acid (DEPA). This transformation is significant as PA is a crucial lipid second messenger involved in various cellular processes. nih.gov Furthermore, PLD can catalyze a transphosphatidylation reaction in the presence of a primary alcohol. For instance, in the presence of ethanol (B145695), PLD acting on DL-DEPC would produce phosphatidylethanol (B1425624) (PEt), a marker for ethanol metabolism. nih.gov This enzymatic pathway provides a means to investigate the effects of alcohol on membrane composition and signaling. nih.gov

The following table summarizes the enzymatic transformations of DL-DEPC by different phospholipases:

| Enzyme | Substrate | Product(s) | Significance in Model Systems |

| Phospholipase A1 (PLA1) | DL-DEPC | 2-erucoyl-1-lyso-phosphatidylcholine + Erucic Acid | Generation of lysophospholipids for studying their roles in membrane permeabilization and signaling. |

| Phospholipase A2 (PLA2) | DL-DEPC | 1-erucoyl-2-lyso-phosphatidylcholine + Erucic Acid | Production of specific lysophospholipid isomers and free fatty acids to investigate their distinct biological activities. |

| Phospholipase C (PLC) | DL-DEPC | Dierucoylglycerol (DEG) + Phosphocholine (B91661) | Generation of diacylglycerol, a key second messenger in cellular signaling pathways. |

| Phospholipase D (PLD) | DL-DEPC | Dierucoylphosphatidic Acid (DEPA) + Choline | Production of phosphatidic acid to study its role in membrane trafficking, and enzyme activation. nih.gov |

| Phospholipase D (PLD) + Primary Alcohol (e.g., Ethanol) | DL-DEPC | Phosphatidylethanol (PEt) + Choline | A tool to study the metabolic effects of alcohols on lipid membranes and PLD activity. nih.gov |

Impact of Specific Acyl Chain Modifications on DL-DEPC Membrane Biophysics

The biophysical properties of a lipid bilayer, such as its thickness, fluidity, and phase behavior, are largely dictated by the structure of the constituent phospholipid acyl chains. mdpi.com Modifying the erucoyl chains of DL-DEPC can therefore be used to systematically study the relationship between acyl chain structure and membrane properties.

Introducing saturation to the erucoyl chains, converting them from C22:1 to C22:0 (behenic acid), would lead to a more ordered and tightly packed lipid bilayer. mdpi.com This increased order results in a thicker and more rigid membrane. Conversely, introducing additional double bonds or other forms of unsaturation would likely increase the fluidity and decrease the thickness of the bilayer.

Another significant modification is lipid peroxidation, which can be mimicked synthetically. The introduction of hydroperoxide or aldehyde groups into the acyl chains causes the oxidized tails to bend towards the aqueous phase. nih.govnih.gov This conformational change increases the average area per lipid, leading to a decrease in bilayer thickness and a higher degree of water penetration into the membrane. nih.govnih.gov

The table below outlines the predicted effects of specific acyl chain modifications on the biophysical properties of DL-DEPC-containing membranes:

| Modification | Effect on Acyl Chain | Impact on Membrane Biophysics | Research Application |

| Hydrogenation | Conversion of erucoyl (C22:1) to behenoyl (C22:0) chains | Increased packing density, increased bilayer thickness, decreased fluidity. mdpi.com | Studying the role of acyl chain saturation in membrane protein function and lipid raft formation. |

| Oxidation (Peroxidation) | Introduction of hydroperoxide or aldehyde groups | Bending of acyl chains towards the water interface, increased area per lipid, decreased bilayer thickness, increased water permeability. nih.govnih.gov | Modeling oxidative stress and its effects on membrane integrity and permeability. nih.govnih.gov |

| Chain Length Alteration | Shortening or lengthening of the acyl chains | Shorter chains generally increase fluidity and decrease thickness; longer chains have the opposite effect. | Investigating the influence of membrane thickness on the activity of transmembrane proteins. |

Synthetic Strategies for Tailored DL-DEPC Derivatives for Targeted Studies

While enzymatic methods are useful for specific transformations, chemical synthesis provides a more versatile approach to creating a wider range of DL-DEPC derivatives for specialized research purposes. These synthetic strategies can be broadly categorized into modifications of the head group or the acyl chains.

The synthesis of phosphatidylcholines can be achieved through several routes. One common method involves the reaction of a diacylglycerol with an activated choline head group, such as CDP-choline, in a process catalyzed by a choline kinase. youtube.com To create tailored DL-DEPC derivatives, one could start with the corresponding dierucoylglycerol and react it with various activated head groups to introduce different functionalities.

Alternatively, lysophosphatidylcholines can serve as precursors. nih.gov For instance, 1-erucoyl-2-lyso-phosphatidylcholine could be acylated with a modified fatty acid at the sn-2 position to introduce a fluorescent tag, a spin label, or a photo-activatable group. This allows for the creation of reporter lipids to study membrane dynamics and lipid-protein interactions. The synthesis of phospholipids can be a complex process, but various strategies have been developed, including both solution-phase and solid-support methods, to access these compounds. nih.gov

The following table summarizes synthetic strategies for creating DL-DEPC derivatives:

| Synthetic Approach | Precursor Molecules | Resulting Derivative | Potential Research Use |

| Head Group Modification | Dierucoylglycerol (DEG), Activated head groups (e.g., CDP-ethanolamine) | DL-DEPC with modified head groups (e.g., Dierucoylphosphatidylethanolamine) | Studying the influence of head group charge and size on membrane properties and protein interactions. |

| Acyl Chain Modification | 1-erucoyl-2-lyso-phosphatidylcholine, Modified fatty acid (e.g., fluorescently tagged) | DL-DEPC with one modified acyl chain | Probing lipid mobility, membrane domains, and lipid-protein interactions using techniques like FRET or EPR. |

| Total Synthesis | Glycerol (B35011) backbone, Erucic acid, Phosphocholine precursors | Novel DL-DEPC analogs with modifications at multiple positions | Creating highly specialized lipid probes for advanced biophysical studies. nih.gov |

No Publicly Available Research Found for DL-Dierucoylphosphatidylcholine in Specified Biomimetic Systems

Despite a comprehensive search of publicly available scientific literature, no specific research findings or data could be located for the chemical compound DL-Dierucoylphosphatidylcholine (DL-DEPC) within the precise contexts of the requested article outline. The investigation sought to detail the role and application of DL-DEPC in complex biomimetic membrane systems, including its incorporation into multi-component lipid bilayers, its use in forming various vesicle types, and its role in creating asymmetric membranes.

Searches for "DL-Dierucoylphosphatidylcholine" and its acronym "DL-DEPC" in conjunction with terms such as "multi-component lipid bilayers," "Giant Unilamellar Vesicles (GUVs)," "Small Unilamellar Vesicles (SUVs)," "Supported Lipid Bilayers (SLBs)," and "asymmetric vesicles" did not yield any relevant scholarly articles, experimental data, or detailed research findings.

The available literature extensively covers other phosphatidylcholine lipids—such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)—in the creation and study of these biomimetic systems. For instance, studies frequently detail the use of DLPC and DPPC in forming phase-separated supported lipid bilayers and investigating lipid asymmetry. Similarly, the engineering of asymmetric vesicles is often described using lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).

However, specific data detailing the biophysical properties, phase behavior, or utility of DL-DEPC in these advanced membrane models is absent from the search results. Consequently, it is not possible to generate the requested scientifically accurate article that focuses solely on DL-Dierucoylphosphatidylcholine according to the provided outline. The lack of specific information prevents a detailed discussion on its role in mimicking biological complexity, its application in GUV, SUV, and SLB studies, or its utility in engineering tunable vesicles.

Therefore, the following sections of the proposed article could not be developed based on the available information:

Dl Depc As a Component in Complex Biomimetic Membrane Systems

Engineering of Asymmetric and Tunable Vesicles Utilizing DL-DEPC

Further research or access to more specialized, non-public databases would be required to address the specific applications of DL-Dierucoylphosphatidylcholine in these areas of membrane biophysics.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify DL-Dierucoylphosphatidylcholine in biological samples?

- Methodology : Use a phosphatidylcholine-specific assay kit with fluorometric or colorimetric detection. Prepare standards in a concentration gradient (e.g., 0–100 µM) and run duplicates to minimize variability. Subtract background signals (e.g., from lipids with similar absorption profiles) using sample-specific controls. For tissues, homogenize samples in PBS with a Dounce homogenizer and centrifuge at 10,000 × g to remove debris before analysis. Validate measurements with a microplate reader (OD 570 nm or Ex/Em = 535/587 nm) and ensure linearity by diluting samples exceeding the standard curve range .

Q. What are the critical steps in preparing DL-Dierucoylphosphatidylcholine samples for structural characterization?

- Methodology : Isolate the compound using solvent extraction (e.g., chloroform/methanol mixtures) and purify via column chromatography. For membrane studies, incorporate DL-Dierucoylphosphatidylcholine into liposomes by hydrating lipid films in buffer under controlled agitation. Verify bilayer formation using dynamic light scattering (DLS) or cryo-electron microscopy. Note that incomplete hydration or contamination with organic solvents can skew results .

Advanced Research Questions

Q. How should researchers design experiments to investigate DL-Dierucoylphosphatidylcholine’s binding interactions with membrane receptors?

- Methodology : Optimize binding assays by testing variables such as pH (physiological range: 7.0–7.4), ion concentrations (e.g., Cl⁻ and Ca²⁺, which enhance binding affinity), and incubation times (e.g., 10–60 min). Use radiolabeled analogs (e.g., tritiated derivatives) to track binding kinetics. Conduct saturation analysis to calculate KD and Bmax, and generate Hill plots to detect cooperative binding or secondary sites. For synaptic membrane studies, enrich samples via differential centrifugation and validate binding specificity with competitive inhibitors (e.g., quisqualate for glutamate-sensitive receptors) .

Q. How can contradictory data on DL-Dierucoylphosphatidylcholine’s binding capacity be resolved?

- Methodology : If prolonged incubation (>20 min) reveals unexpected binding sites, re-evaluate equilibrium conditions and confirm receptor saturation. Use statistical tools like ANOVA to assess inter-experimental variability. For non-linear Hill coefficients (>1), perform pharmacological specificity tests (e.g., enantiomer competition assays) to identify contributions from secondary sites. Replicate experiments under standardized buffer conditions (HEPES-KOH with 100 mM Cl⁻) to minimize ionic interference .

Q. What experimental strategies optimize DL-Dierucoylphosphatidylcholine’s stability in long-term studies?

- Methodology : Store lyophilized samples at –80°C under inert gas (e.g., argon) to prevent oxidation. For in vitro assays, include antioxidants (e.g., BHT) in buffers and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC with UV detection (205–214 nm) or mass spectrometry. If instability occurs during incubation, adjust temperature (20–37°C) and confirm pH stability using phosphate or Tris buffers .

Q. How can response surface methodology (RSM) improve DL-Dierucoylphosphatidylcholine’s experimental outcomes?

- Methodology : Apply Box-Behnken designs to optimize variables (e.g., lipid concentration, pH, ionic strength). For example, use three-factor designs with central composite points to model non-linear interactions. Analyze responses (e.g., binding efficiency, liposome stability) via ANOVA and validate predictions with confirmatory experiments. This approach reduces trial numbers while identifying synergistic effects, such as the role of Ca²⁺ in enhancing binding affinity .

Q. What techniques are recommended for enantiomeric resolution of DL-Dierucoylphosphatidylcholine derivatives?

- Methodology : Use chiral chromatography (e.g., HPLC with cyclodextrin-based columns) or liquid-liquid extraction with enantioselective ligands. Adjust pH near the compound’s pKa (determined via titration) to maximize enantiomer partitioning. For example, DL-α-methyl phenylglycine amide separation achieved a distribution coefficient (D) of 0.84 in octanol at pH 7.1, highlighting the importance of solvent polarity and pH optimization .

Key Notes for Experimental Design

- Replicates : Always run technical duplicates and biological triplicates to account for variability .

- Controls : Include blanks (solvent-only) and positive/negative controls (e.g., known phosphatidylcholine standards) .

- Instrumentation : Calibrate microplate readers daily and validate HPLC column efficiency with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.